molecular formula C15H18N2O4 B11836100 4-Dipropylamino-3-nitrocoumarin CAS No. 50527-32-7

4-Dipropylamino-3-nitrocoumarin

Cat. No.: B11836100
CAS No.: 50527-32-7
M. Wt: 290.31 g/mol
InChI Key: YXNQAAAQDAFEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dipropylamino)-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the nitration of 4-(dipropylamino)-2H-chromen-2-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The chromenone ring can be oxidized to form quinone derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Dipropylamino)-3-amino-2H-chromen-2-one.

    Substitution: Various substituted chromenone derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(Dipropylamino)-3-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dipropylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the chromenone core can intercalate with DNA, affecting gene expression and cellular functions. The compound’s effects are mediated through various signaling pathways, including oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(Dipropylamino)-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitro-2H-chromen-2-one: Lacks the dipropylamino group, affecting its solubility and interaction with biological targets.

    4-(Diethylamino)-3-nitro-2H-chromen-2-one: Similar structure but with different alkyl groups, leading to variations in its chemical and biological properties.

Uniqueness

4-(Dipropylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the dipropylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

CAS No.

50527-32-7

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-(dipropylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YXNQAAAQDAFEDN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.